Oxypeucedanin hydrate

Vue d'ensemble

Description

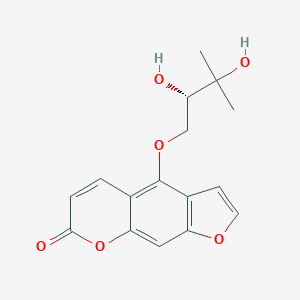

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C16H16O6 and its molecular weight is 304.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Extraction from Plant Materials

L'hydrate d'oxypeucedanin est une furanocoumarine qui peut être extraite des racines de Angelica dahurica . Les liquides ioniques ont été utilisés comme solvants alternatifs pour les matières végétales afin d'extraire l'hydrate d'oxypeucedanin . Cette méthode a démontré une capacité d'extraction, une récupération et un enrichissement satisfaisants des composés cibles .

Pharmacokinetic Interaction

L'hydrate d'oxypeucedanin, étant largement présent dans divers fruits et légumes, peut interagir avec les médicaments prescrits, conduisant à une interaction pharmacocinétique . Cette interaction peut influencer l'absorption, la distribution, le métabolisme et l'excrétion des médicaments, affectant ainsi leur efficacité thérapeutique et leur sécurité .

Antiproliferative and Cytotoxic Activities

L'hydrate d'oxypeucedanin a été décrit comme possédant de puissantes activités antiprolifératives et cytotoxiques . Ces propriétés en font un candidat potentiel pour le développement de médicaments anticancéreux .

Anti-Influenza Activity

L'hydrate d'oxypeucedanin a montré une activité anti-influenza dans des études précliniques . Cela suggère son utilisation potentielle dans le développement de médicaments antiviraux .

Antiallergic Activity

L'hydrate d'oxypeucedanin a démontré une activité antiallergique

Mécanisme D'action

Oxypeucedanin hydrate, also known as 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one, 7H-Furo3,2-gbenzopyran-7-one, 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-, or (-)-Oxypeucedanin hydrate, is a furanocoumarin that has been isolated from various plant genera . This compound has been reported to possess a variety of pharmacological activities .

Target of Action

It has been suggested that it may interact with gaba-transaminase, a hypothetical target . It has also been reported to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis .

Mode of Action

This compound’s interaction with its targets leads to a variety of effects. For instance, it has been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish by 74% . It also alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis .

Biochemical Pathways

It has been suggested that it may affect the pathways related to seizure activity and inflammation, given its antiseizure and anti-inflammatory effects .

Pharmacokinetics

After intravenous administration of this compound to rats, the pharmacokinetics fit the linear kinetics characteristics, with parameters such as average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) being dose-independent . After oral administration, it showed poor and slow absorption with a mean absolute bioavailability of 10.26% .

Result of Action

This compound has been reported to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities . It has also been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish . Furthermore, it alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction conditions, such as solvent/solid ratio, temperature, and time, can affect the yield of this compound from plant materials . Furthermore, it is widely found in various fruits and vegetables, suggesting that it may interact with other compounds present in these foods, potentially leading to pharmacokinetic interactions .

Analyse Biochimique

Biochemical Properties

Oxypeucedanin hydrate has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that this compound may influence the absorption and distribution of other drugs within the body.

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes. It has been described to possess potent antiproliferative and cytotoxic activities . It has also been shown to inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in mouse macrophages RAW264.7 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that this compound may influence the absorption and distribution of other drugs within the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Under optimum extraction conditions (solvent/solid ratio 8:1, temperature 60 C and time 180 min), the yields of this compound were 98.06% .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. After intravenous administration of this compound (single dosing at 2.5, 5, and 10 mg/kg) to rats, the pharmacokinetics fit the linear kinetics characteristics .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that this compound may influence the absorption and distribution of other drugs within the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that this compound may influence the absorption and distribution of other drugs within the body.

Activité Biologique

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one, also known as oxypeucedanin hydrate, is a furochromone derivative with significant biological activity. Its molecular formula is CHO, and it has garnered attention for its potential therapeutic applications, particularly in the fields of dermatology and neurology.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 304.29 g/mol |

| CAS Registry Number | 24724-52-5 |

| IUPAC Name | 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

This compound exhibits its biological effects through various mechanisms:

- GABA Transaminase Interaction : It is suggested to interact with GABA transaminase, potentially influencing neurotransmitter levels and contributing to its antiseizure properties.

- Antiseizure Activity : Research indicates that it can significantly reduce seizure-like behavior in zebrafish models by approximately 74%, showcasing its potential as an anticonvulsant agent.

- Anti-inflammatory Effects : This compound may modulate inflammatory pathways, which is beneficial in treating conditions characterized by inflammation.

Therapeutic Applications

- Dermatological Uses : As a novel analog of psoralen and allopsoralen, this compound has been explored for its efficacy in treating skin disorders such as psoriasis and vitiligo. These compounds are known for their ability to enhance skin regeneration and pigmentation processes.

- Cardiovascular Benefits : Derivatives of this compound have shown promise as antihypertensive agents. They may act as α-blockers and possess antiarrhythmic properties, making them suitable candidates for managing hypertension and related cardiovascular conditions .

- Cancer Research : Preliminary studies indicate that this compound could inhibit key signaling pathways involved in cancer cell proliferation, particularly through the inhibition of EGFR and VEGFR-2 kinases. This suggests a potential role in cancer therapeutics.

Case Studies

A study conducted by Garazd et al. (2001) highlighted the effectiveness of furochromones in treating skin conditions. The findings indicated that this compound demonstrated significant improvement in symptoms associated with psoriasis when applied topically.

Another investigation by Amr et al. (2017) explored the antihypertensive effects of furochromone derivatives in animal models. The results showed a marked reduction in blood pressure levels, supporting the compound's potential use in cardiovascular therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. This effect is mediated through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is well absorbed when administered orally, with a bioavailability that supports its therapeutic use. It has been noted to inhibit P-glycoprotein (P-gp), which may enhance the bioavailability of co-administered drugs.

Safety Profile

Preliminary toxicity studies suggest that this compound has a favorable safety profile with low toxicity levels observed in animal models at therapeutic doses.

Propriétés

IUPAC Name |

4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWFWDOPJISUOK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24724-52-5 | |

| Record name | oxypeucedanin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of oxypeucedanin hydrate?

A1: this compound has the molecular formula C16H16O7 and a molecular weight of 320.29 g/mol. []

Q2: What spectroscopic data are available for this compound?

A2: Spectroscopic characterization of this compound includes UV, IR, 1H NMR, 13C NMR, 1H-13C HMQC, 1H-1H COSY, 1H-13C HMBC, and MS data. [, , ]

Q3: Has the crystal structure of this compound been determined?

A3: Yes, this compound micro-crystals, obtained through acetylation of the naturally occurring compound, have been found to possess a triclinic structure. []

Q4: What are the main pharmacological activities of this compound?

A4: Research suggests this compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, antiseizure, and calcium antagonistic effects. [, , , , , , , , , , ]

Q5: How does this compound exert its anti-inflammatory effects?

A5: this compound has been shown to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. [] It can compete with LPS for binding to the TLR4/MD2 complex, thereby suppressing the production of inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α. [, ]

Q6: What is the role of this compound in cancer treatment?

A6: Studies indicate that this compound exhibits antitumor activity against various cancer cell lines, including colon, lung, melanoma, and prostate cancer cells. [, , ] This activity is attributed to its ability to induce apoptosis, inhibit cancer cell migration, and potentially modulate the PI3K signaling pathway. [, ]

Q7: How does this compound affect P-glycoprotein (P-gp) function?

A7: this compound acts as both a substrate and an inhibitor of P-gp. [] While its inhibitory effect on P-gp is minimal, it can increase the accumulation of P-gp substrates like calcein AM in cells overexpressing P-gp. [, ]

Q8: Does this compound have antiseizure properties?

A8: Yes, this compound has demonstrated significant antiseizure activity in zebrafish models of epilepsy. [] It effectively reduces seizure-like behavior and decreases pentylenetetrazole (PTZ)-induced elevation in power spectral density, suggesting a potential role in managing epilepsy. []

Q9: What are the potential mechanisms behind the antiplatelet activity of this compound?

A9: this compound has been identified as a priority marker for antiplatelet activity in lemons. [] Further research suggests that its mechanism may involve interaction with the TPβ receptor of thromboxane A2 and modulation of the PI3K/Rap-1b signaling pathway via the βγ subunit of GPCR(i). []

Q10: What is known about the absorption and metabolism of this compound?

A10: this compound is well-absorbed after oral administration, particularly in the jejunum and ileum. [] Studies using Caco-2 cell monolayers suggest it is primarily absorbed via passive diffusion. [] Co-administration with Acori Tatarinowii Rhizoma volatile oil can enhance its intestinal absorption and transport by inhibiting P-gp-mediated efflux. []

Q11: Does the structure of this compound undergo any changes during processing or storage?

A11: Yes, oxypeucedanin, a precursor of this compound, can be converted to this compound during processing with yellow rice wine due to the acidic environment and heat. [] Similarly, extraction methods involving contact with acidic juice can lead to the formation of this compound from oxypeucedanin. []

Q12: What analytical techniques are used to identify and quantify this compound?

A12: Various techniques, including high-performance liquid chromatography (HPLC) coupled with UV detection, diode array detection (DAD), mass spectrometry (MS), and thin-layer chromatography (TLC) are employed for the analysis of this compound. [, , , , , , , ]

Q13: Are there specific markers used for quality control of herbal medicines containing this compound?

A13: Yes, this compound itself, along with other coumarins like xanthotoxol, xanthotoxin, bergapten, and isoimperatorin, can serve as chemical markers to distinguish different botanical sources of Angelicae dahuricae Radix and ensure quality control. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.